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molecular formula C9H10BrNO2 B1295919 Ethyl 4-amino-3-bromobenzoate CAS No. 7149-03-3

Ethyl 4-amino-3-bromobenzoate

Cat. No. B1295919
M. Wt: 244.08 g/mol
InChI Key: NOGUJGZZMMKQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163932B2

Procedure details

To a three necked 3 L round bottomed flask with a mechanical stirrer was added 3 M aqueous HCl (790 mL), followed by ethyl 4-amino-3-brombenzoate (195 g, 0.8 mol) and the mixture was stirred for 15 min. After cooling to 5° C., a solution of 4M aqueous NaNO2 (240 mL, 0.96 mol) was added over a period of 30–45 min. The resulting mixture was further stirred for 30 min. and an almost homogenous solution was obtained. The mixture was filtered through glass wool to remove the insoluble residue. The solution was then added to a vigorously stirred solution of CuCN (111 g, 1.24 mol) and NaCN (162 g, 3.3 mol) in H2O (1 L) and EtOAc (500 mL) at room temperature in a 6 L Erlenmeyer flask over ˜45 min. The resulting mixture was further stirred at r.t. for 30 min., filtered through celite and extracted with EtOAc. The EtOAc extract was washed with brine, 0.5 M aqueous NaOH, dried (MgSO4) and concentrated. Chromatography over silica gel and elution with hexanes:EtOAc (6:1), then (3:1), swished with hexanes and small amount of Et2O to give a light brown powder. The mother liquor was concentrated and swished again. Combined yield of the title compound was 119 g (58%).
Name
Quantity
790 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
reactant
Reaction Step Three
Name
CuCN
Quantity
111 g
Type
reactant
Reaction Step Four
Name
Quantity
162 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.N[C:3]1[CH:13]=[CH:12][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][C:4]=1[Br:14].N([O-])=O.[Na+].[C:19]([Cu])#[N:20].[C-]#N.[Na+]>O.CCOC(C)=O>[Br:14][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][C:3]=1[C:19]#[N:20])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
790 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
195 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)Br
Step Three
Name
Quantity
240 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
CuCN
Quantity
111 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
162 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
an almost homogenous solution was obtained
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through glass wool
CUSTOM
Type
CUSTOM
Details
to remove the insoluble residue
STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred at r.t. for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
WASH
Type
WASH
Details
was washed with brine, 0.5 M aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography over silica gel and elution with hexanes:EtOAc (6:1)
CUSTOM
Type
CUSTOM
Details
to give a light brown powder
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC=1C=C(C(=O)OCC)C=CC1C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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